Methyllycaconitine
Overview
Description
Methyllycaconitine Perchlorate, Delphinium sp. is a diterpene alkaloid derived from the Delphinium species. It is known for its role as a potent and specific antagonist of neuronal nicotinic acetylcholine receptors, particularly those incorporating the α7-subunit . This compound has a molecular formula of C37H50N2O10•HClO4 and a molecular weight of 783.3 .
Scientific Research Applications
Methyllycaconitine Perchlorate has several scientific research applications:
Chemistry: It is used as a probe to study the structure and function of nicotinic acetylcholine receptors.
Biology: The compound is employed in neurobiological studies to investigate the role of α7-subunit-containing nicotinic receptors in neuronal signaling.
Medicine: Research on this compound Perchlorate contributes to the development of therapeutic agents targeting nicotinic receptors for neurological disorders.
Industry: The compound is used in the development of biochemical assays and as a reference standard in analytical chemistry
Safety and Hazards
Mechanism of Action
Target of Action
Methyllycaconitine (MLA) is a diterpenoid alkaloid found in many species of Delphinium . The primary targets of MLA are the nicotinic acetylcholine receptor α7 subunit and the nicotinic acetylcholine receptor α9 subunit . These receptors are part of the nicotinic acetylcholine receptors (nAChRs) family, which plays a crucial role in the brain’s cholinergic neurotransmission system .
Mode of Action
MLA interacts with its targets, the α7 and α9 subunits of nAChRs, by acting as a potent and selective antagonist . This means that MLA binds to these receptors and blocks their function, preventing the normal action of acetylcholine and nicotine . This interaction results in changes in neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
The interaction of MLA with nAChRs affects various biochemical pathways. nAChRs are ion channel proteins that, through their permeability to cations, can influence both neuronal excitability and cell signaling mechanisms . These receptors are differentially localized to different brain regions and are found on presynaptic terminals as well as in somatodendritic regions of neurons . The blocking of these receptors by MLA can therefore have widespread effects on these pathways.
Pharmacokinetics
It’s known that mla is a potent and selective antagonist at α7-containing nicotinic receptors, which suggests that it has a high affinity for these receptors .
Result of Action
The molecular and cellular effects of MLA’s action primarily involve the inhibition of α7-containing nAChRs. This inhibition can affect both neuronal excitability and cell signaling mechanisms . For example, MLA has been shown to inhibit the decreased cell viability induced by amyloid-β 25–35, suggesting a protective effect .
Action Environment
The action, efficacy, and stability of MLA can be influenced by various environmental factors. It’s worth noting that MLA is a natural compound found in many species of Delphinium , suggesting that its production and action may be influenced by the plant’s growth conditions.
Biochemical Analysis
Biochemical Properties
Methyllycaconitine is soluble in chloroform, but does not dissolve well in water . It interacts with nicotinic acetylcholine receptors (nAChRs) in the brain . There are numerous subtypes of nAChR that differ in their properties, including their sensitivity to this compound .
Cellular Effects
This compound has been shown to have a protective effect against cytotoxicity induced by Amyloid-β Peptides in SH-SY5Y cells . It also inhibits the decreased cell viability induced by Amyloid-β Peptides .
Molecular Mechanism
This compound exerts its effects at the molecular level by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain . It is one of the most potent and specific α7nAChR ligands that bind to neuronal α-bungarotoxin sites .
Temporal Effects in Laboratory Settings
In a study, this compound was shown to have a protective effect against the cytotoxicity of Amyloid-β Peptides in SH-SY5Y cells . This suggests that this compound may alter the effects of these peptides over time.
Dosage Effects in Animal Models
In animal models, this compound has been shown to increase the lethal dose 50% (LD 50) for intravenous toxicity
Metabolic Pathways
It is known that this compound interacts with nicotinic acetylcholine receptors, which play a role in various metabolic processes .
Preparation Methods
The synthesis of Methyllycaconitine Perchlorate involves multiple steps, starting from the extraction of the natural alkaloid from Delphinium plants. The synthetic route typically includes the following steps:
Extraction: The natural alkaloid is extracted from Delphinium species using organic solvents.
Purification: The extracted compound is purified through chromatographic techniques.
Chemical Modification: The purified alkaloid undergoes chemical modifications to introduce the perchlorate group, resulting in this compound Perchlorate.
Chemical Reactions Analysis
Methyllycaconitine Perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Methyllycaconitine Perchlorate is unique due to its high specificity for α7-subunit-containing nicotinic receptors. Similar compounds include:
α-Bungarotoxin: Another nicotinic receptor antagonist, but with broader specificity.
Conotoxins: Peptide toxins that target various ion channels, including nicotinic receptors.
Mecamylamine: A non-selective nicotinic receptor antagonist used in research and clinical settings
This compound Perchlorate stands out due to its high affinity and specificity for the α7-subtype, making it a valuable tool in neurobiological research.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Methyllycaconitine Perchlorate can be achieved through a multi-step process involving several chemical reactions.", "Starting Materials": [ "Lycaconitine", "Methyl iodide", "Sodium perchlorate", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Lycaconitine is first reacted with methyl iodide in the presence of sodium hydroxide to form Methyllycaconitine.", "The Methyllycaconitine is then purified and reacted with sodium perchlorate in acetone to form Methyllycaconitine Perchlorate.", "The resulting compound is then further purified using a series of solvent extractions using methanol and ethanol.", "Finally, the purified Methyllycaconitine Perchlorate is obtained as a white crystalline solid." ] } | |
CAS No. |
21019-30-7 |
Molecular Formula |
C37H50N2O10 |
Molecular Weight |
682.8 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,5R,6S,8R,9S,10S,13S,16R,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22-,24-,25+,27+,28-,29+,30-,33-,34-,35+,36-,37+/m0/s1 |
InChI Key |
XLTANAWLDBYGFU-XTRFLXOSSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Synonyms |
14,16-tetramethoxy-,(1-alpha,4(s),6-beta,14-alpha,16-beta)-oxy)methyl)-6; aconitane-7,8-diol,20-ethyl-4-(((2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl); delartine; delsemidine; methyl-lycaconitin; METHYLLYCACONITINE CITRATE MLA:SYNTHETIC; METHYLLYCACONITI |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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